

(4-methoxypyridin-3-yl)boronic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-methoxypyridin-3-yl)boronic
Acid

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Technical Guide: (4-methoxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **(4-methoxypyridin-3-yl)boronic acid**, a key building block in modern synthetic chemistry. This document details its molecular characteristics and illustrates its application in one of the most powerful cross-coupling reactions used in pharmaceutical and materials science research.

Core Compound Data

(4-methoxypyridin-3-yl)boronic acid is a heteroaryl boronic acid, a class of compounds that are indispensable in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The presence of the methoxypyridine moiety makes it a valuable reagent for introducing this specific heterocyclic system into more complex molecules, a common strategy in the design of biologically active compounds.

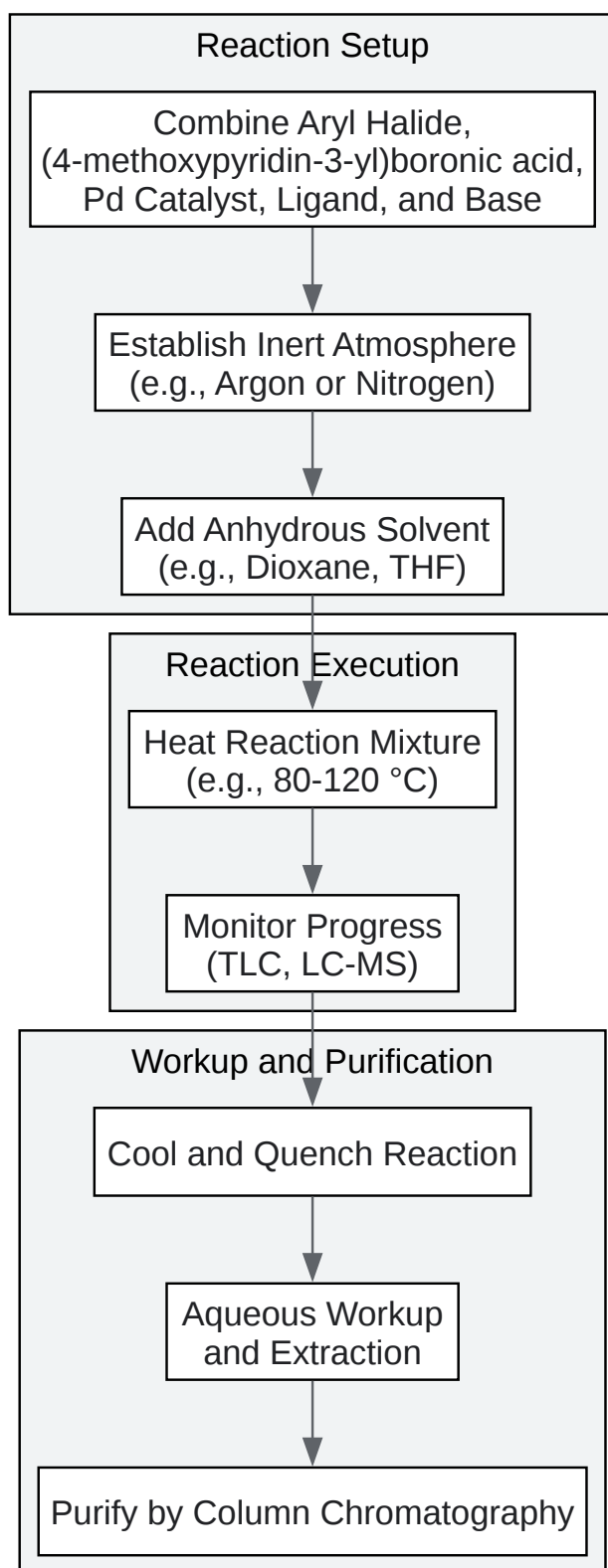
Property	Value
Molecular Formula	C6H8BNO3
Molecular Weight	152.94 g/mol
CAS Number	355004-67-0
IUPAC Name	(4-methoxypyridin-3-yl)boronic acid

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of **(4-methoxypyridin-3-yl)boronic acid** is its use as a coupling partner in the Suzuki-Miyaura reaction. This versatile palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the synthesis of a wide range of biaryl and heteroaryl compounds.^{[1][2]} The reaction is valued for its mild conditions and tolerance of various functional groups.^[3]

General Experimental Workflow

The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving a heteroaryl boronic acid like **(4-methoxypyridin-3-yl)boronic acid**.



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A general workflow for the Suzuki-Miyaura coupling reaction.

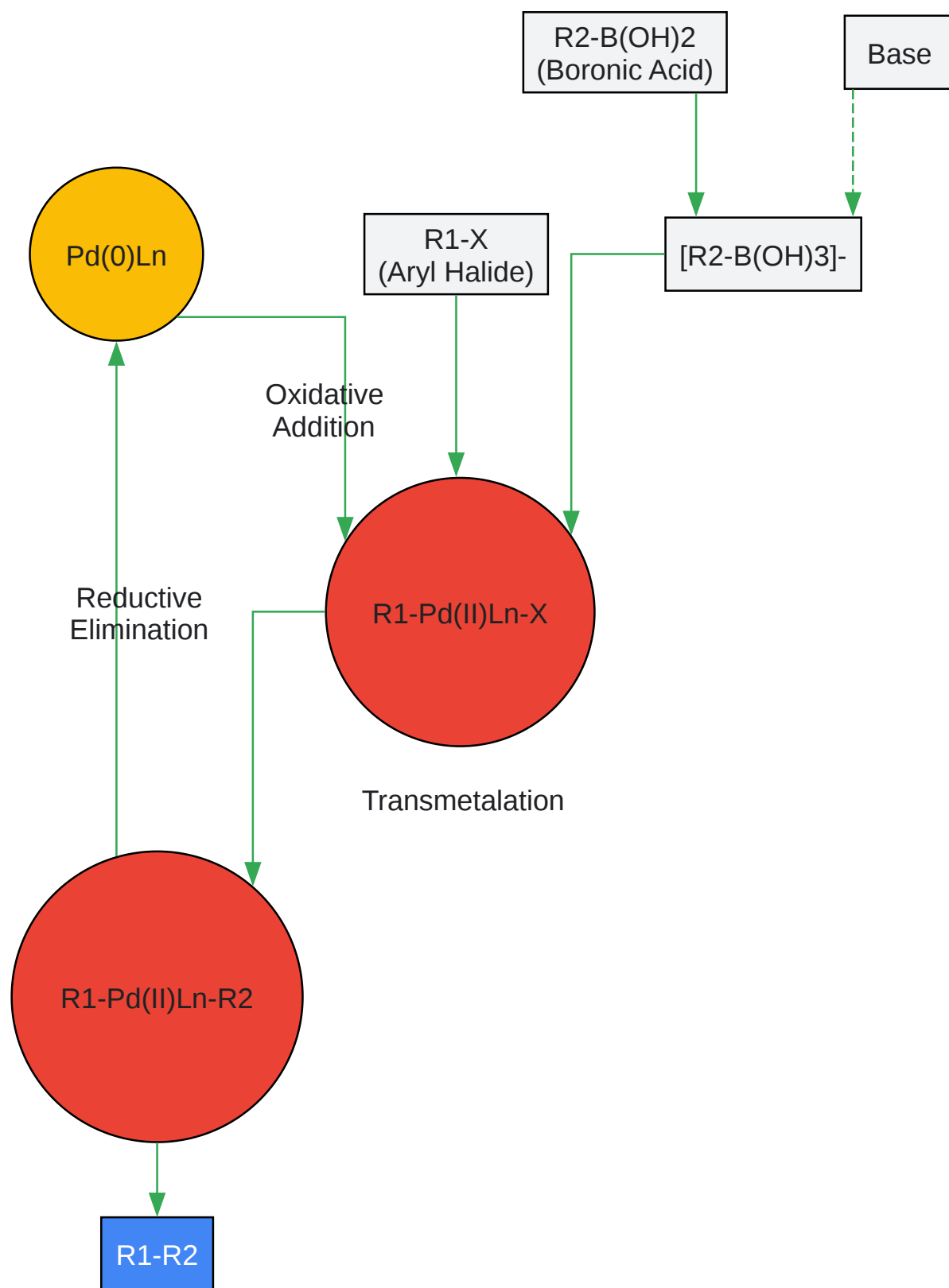
Experimental Protocol: General Procedure

A representative protocol for the Suzuki-Miyaura coupling of a heteroaryl boronic acid is as follows:

- **Reaction Setup:** In a dry reaction vessel under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 equivalent), **(4-methoxypyridin-3-yl)boronic acid** (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand (e.g., SPhos, 2-10 mol%).^{[2][4]}
- **Reagent Addition:** Add a base (e.g., K₃PO₄, CsF, or Na₂CO₃, 2.0-3.0 equivalents) and an anhydrous solvent such as 1,4-dioxane or THF.^{[4][5][6]}
- **Reaction Execution:** The mixture is heated (typically between 80-120 °C) and stirred for a period ranging from 2 to 24 hours.^[7] Reaction progress is monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).^[6]
- **Workup and Purification:** Upon completion, the reaction is cooled to room temperature and quenched, often with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified, typically by flash column chromatography on silica gel.^[6]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.



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- To cite this document: BenchChem. [(4-methoxypyridin-3-yl)boronic acid molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1303067#4-methoxypyridin-3-yl-boronic-acid-molecular-weight-and-formula]

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